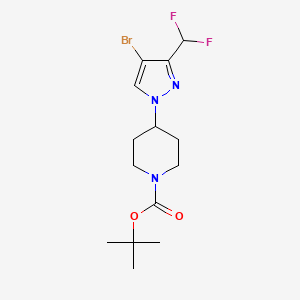

tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Chemical Structure and Properties

tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1449117-47-8) is a Boc-protected piperidine derivative featuring a pyrazole ring substituted with bromine at position 4 and a difluoromethyl group at position 2. Its molecular formula is C₁₄H₂₀BrF₂N₃O₂, with a molecular weight of 380.23 g/mol. The tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, making it a critical intermediate in pharmaceutical chemistry .

Applications in Synthesis

This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group for boron-based nucleophiles. It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules, as evidenced by its structural analogs in crizotinib intermediates and ROS-sensitive prodrugs .

Propriétés

IUPAC Name |

tert-butyl 4-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrF2N3O2/c1-14(2,3)22-13(21)19-6-4-9(5-7-19)20-8-10(15)11(18-20)12(16)17/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWYIAIETUUNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113200 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449117-47-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structure. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: : This can be achieved through a cyclization reaction of a suitable di-amine precursor.

Introduction of the Bromo Group: : Bromination of the piperidine ring at the appropriate position.

Introduction of the Difluoromethyl Group: : This step often involves the use of reagents that introduce difluoromethyl groups, such as difluoromethylating agents.

Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The bromo group can be oxidized to form a bromine oxide.

Reduction: : The difluoromethyl group can be reduced to a difluoromethane derivative.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

Oxidation: : Bromine oxide derivatives.

Reduction: : Difluoromethane derivatives.

Substitution: : Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is primarily utilized in the development of pharmaceutical agents due to its structural characteristics that enable it to interact with biological systems effectively.

Antimicrobial Agents

Research indicates that derivatives of pyrazole compounds, including tert-butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, exhibit antimicrobial properties. They serve as intermediates in synthesizing novel bactericides and fungicides. For instance, the synthesis of fluopyram, a fungicide, utilizes similar pyrazole derivatives, highlighting the compound's relevance in agricultural chemistry .

Neurological Research

The piperidine moiety in this compound contributes to its potential use in neurological research. Compounds with piperidine structures have been studied for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Synthesis and Case Studies

The synthesis of this compound typically involves several steps:

- Preparation of Pyrazole Derivative : The initial step involves the bromination of a pyrazole precursor followed by a reaction with difluoromethyl reagents.

- Formation of Piperidine Carboxylate : The brominated pyrazole is then reacted with piperidine derivatives to form the final carboxylate product.

Case Study: Synthesis Efficiency

A study demonstrated that using potassium difluoromethyl trifluoroborate in the synthesis process resulted in a high yield (up to 88%) of the desired product with minimal byproducts, showcasing an efficient synthetic route that can be scaled for industrial applications .

Mécanisme D'action

The mechanism by which tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole moiety’s substitution pattern significantly influences reactivity, lipophilicity, and biological activity. Key analogs include:

Key Observations:

- Lipophilicity : The difluoromethyl group in the target compound offers moderate lipophilicity (LogP ~2.5), balancing solubility and membrane permeability better than the highly hydrophobic -CF₃ analog .

- Synthetic Flexibility : Bromine at position 4 ensures compatibility with diverse cross-coupling reactions, while the Boc group simplifies purification and handling .

Piperidine Ring Modifications

Variations in the piperidine ring’s substitution also impact functionality:

- tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid (CAS: N/A): Incorporates a chlorophenyl-carboxamide group, enhancing binding affinity in kinase inhibitors but complicating synthesis due to steric bulk .

- tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (CAS: 170364-89-3): Replaces pyrazole with indole, altering π-π stacking interactions in receptor binding .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling tert-butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer:

- Respiratory and Hand Protection: Use NIOSH-approved respirators and nitrile gloves to avoid inhalation or dermal exposure.

- Eye Protection: Wear chemical goggles, especially during weighing or transfer operations, as particulate matter can cause irritation .

- Emergency Preparedness: Ensure access to an eye wash station and safety showers. Store the compound in a well-ventilated area away from ignition sources .

- Regulatory Compliance: Follow GHS guidelines and local regulations for hazardous chemical storage and disposal .

Q. What is the standard synthetic route for preparing this compound?

- Methodological Answer:

- Step 1: Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the pyrazole ring via nucleophilic substitution or cyclization reactions under anhydrous conditions (e.g., THF, NaH as base) .

- Step 2: Brominate the pyrazole ring using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

- Step 3: Introduce the difluoromethyl group via palladium-catalyzed cross-coupling (e.g., using Xantphos as a ligand and Cs₂CO₃ as base) .

- Purification: Use silica gel column chromatography with ethyl acetate/hexane gradients. Confirm purity via HPLC or NMR .

Q. How can researchers optimize the purification of this compound after synthesis?

- Methodological Answer:

- Column Chromatography: Use a silica gel column with a gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate byproducts.

- Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to obtain crystalline solids .

- Analytical Validation: Verify purity via melting point analysis (e.g., mp 50–52°C for analogs ) and LC-MS to detect trace impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?

- Methodological Answer:

- Multi-Technique Cross-Validation: Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.

- Isotopic Pattern Analysis: For bromine-containing analogs, check for characteristic isotopic splitting in HRMS (e.g., 1:1 ratio for ) .

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in DCM/hexane) and analyzing bond lengths/angles .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer:

- Crystal Growth: Poor crystallization due to flexible piperidine rings. Use seeding techniques or mixed solvents (e.g., DCM/MeOH) to enhance nucleation .

- Data Collection: Optimize diffraction quality by cooling crystals to 100 K and using synchrotron radiation for low-symmetry space groups.

- Refinement: Account for disorder in the tert-butyl group using constrained refinement protocols. Validate with R-factors (target < 0.05) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

- Methodological Answer:

- Core Modifications: Replace the bromine atom with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity. Synthesize analogs via Suzuki coupling (e.g., using boronate esters ).

- Piperidine Ring Substitutions: Introduce methyl or amino groups at the 4-position to modulate steric effects and solubility .

- Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.